REACTION_CXSMILES
|
[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH2:8][CH2:9][N:10](C(OC(C)(C)C)=O)[CH2:11][CH:12]=1)([CH3:4])[CH3:3].C([Cl:23])(=O)C.CCOC(C)=O>CO>[ClH:23].[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH:8]=1)([CH3:3])[CH3:4] |f:4.5|
|
Name
|
tert-Butyl 4-[(trimethylsilyl)ethynyl]-3,6-dihydropyridine-1(2H) -carboxylate
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature rose from 18° C. to 30° C. during the addition
|
Type
|
CUSTOM
|
Details
|
was kept at 40° C. until there
|
Type
|
FILTRATION
|
Details
|
the solid filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C[Si](C)(C)C#CC=1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |